

Application Note: Flow Cytometry Analysis of CBP-1018 Binding to Cancer Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CBP-1018

Cat. No.: B15605191

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CBP-1018 is an innovative bi-ligand-drug conjugate engineered for targeted cancer therapy. It is designed to simultaneously engage two distinct cell surface receptors: Prostate-Specific Membrane Antigen (PSMA), also known as Folate Hydrolase 1 (FOLH1), and Folate Receptor alpha (FR α).^{[1][2][3]} Both PSMA and FR α are overexpressed in a variety of solid tumors, including prostate, ovarian, lung, and renal cancers, making them attractive targets for therapeutic intervention.^{[1][3]}

The unique architecture of **CBP-1018** features two distinct targeting moieties, enabling a synergistic binding effect that enhances its avidity and specificity for tumor cells co-expressing both PSMA and FR α .^[1] This dual-targeting mechanism is designed to improve tumor cell recognition and internalization compared to mono-specific agents. Covalently linked to this bi-ligand system is the potent cytotoxic agent Monomethyl Auristatin E (MMAE), a microtubule-disrupting agent.^[1] Upon binding to its target receptors, **CBP-1018** is internalized by the cancer cell, leading to the release of MMAE and subsequent cell cycle arrest and apoptosis.

Flow cytometry is a powerful and quantitative method to assess the binding characteristics of therapeutic molecules like **CBP-1018** to the surface of cancer cells. This application note provides a detailed protocol for the analysis of **CBP-1018** binding to cancer cell lines with varying expression levels of PSMA and FR α using flow cytometry.

Principle of the Assay

This protocol describes a direct binding assay where cancer cells are incubated with fluorescently labeled **CBP-1018**. The amount of cell-bound **CBP-1018** is then quantified by measuring the mean fluorescence intensity (MFI) of the cell population using a flow cytometer. By using cell lines with well-characterized high and low expression of PSMA and FR α , the specificity and avidity of **CBP-1018** binding can be determined.

Data Presentation

The following tables provide a framework for presenting quantitative data obtained from flow cytometry analysis of **CBP-1018** binding.

Table 1: Cancer Cell Line Panel for **CBP-1018** Binding Analysis

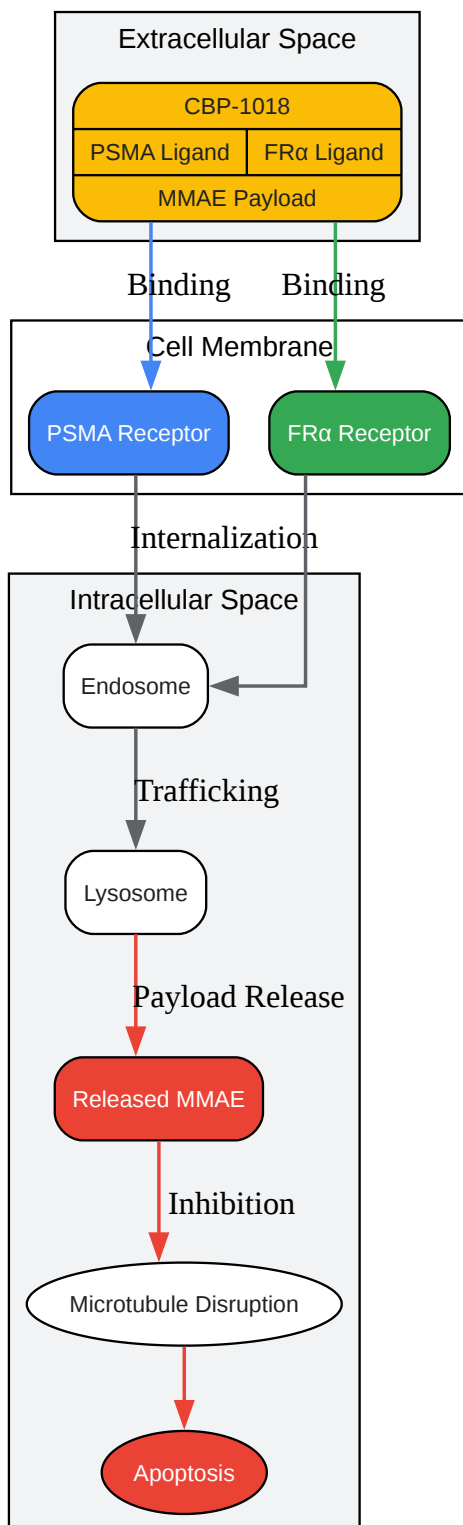
Cell Line	Cancer Type	PSMA (FOLH1) Expression	FR α (FOLR1) Expression	Recommended Use
LNCaP	Prostate Carcinoma	High	Low / Negative	PSMA Positive Control
PC-3	Prostate Carcinoma	Low / Negative	Low / Negative	PSMA Negative Control
IGROV1	Ovarian Carcinoma	Low / Negative	High	FR α Positive Control
SKOV-3	Ovarian Carcinoma	Low / Negative	High	FR α Positive Control
MDA-MB-231	Breast Cancer	Moderate	Low / Negative	Potential Dual- Target Model

Table 2: Representative Quantitative Data for **CBP-1018** Binding

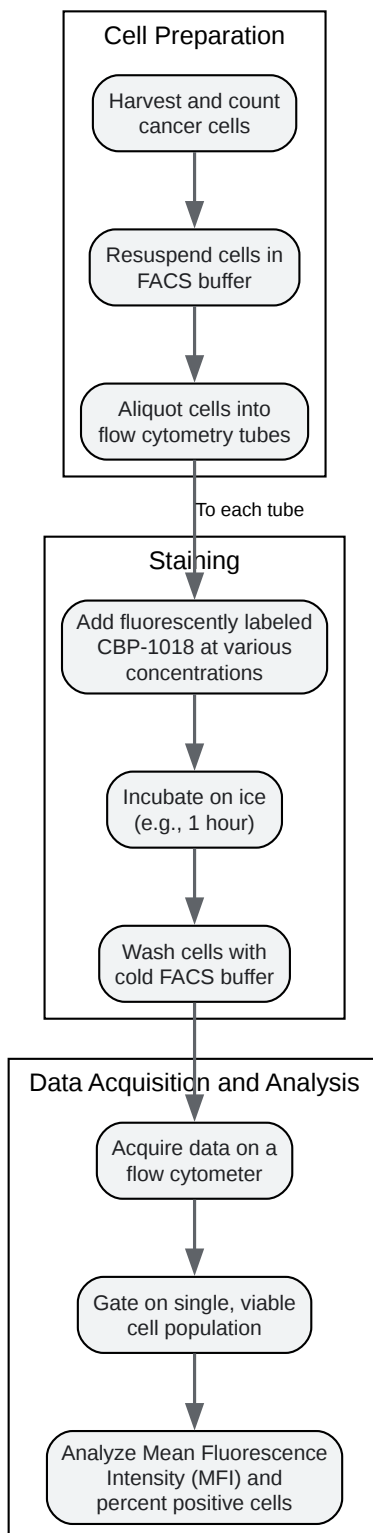
Cell Line	CBP-1018 Concentration (nM)	Mean Fluorescence Intensity (MFI)	Percent Positive Cells (%)
LNCaP	0	10	1
1	150	45	1
10	800	90	
100	2500	98	
PC-3	0	12	
1	15	2	1
10	25	5	
100	40	8	
IGROV1	0	15	
1	200	55	2
10	1200	95	
100	3500	99	

Signaling Pathway and Experimental Workflow Visualization

CBP-1018 Dual-Targeting and Payload Delivery

[Click to download full resolution via product page](#)Caption: **CBP-1018** mechanism of action.

Flow Cytometry Workflow for CBP-1018 Binding Analysis

[Click to download full resolution via product page](#)

Caption: Experimental workflow for flow cytometry.

Experimental Protocols

Materials and Reagents

- Cell Lines:
 - LNCaP (ATCC® CRL-1740™) - PSMA positive
 - PC-3 (ATCC® CRL-1435™) - PSMA negative
 - IGROV1 (ATCC® CRL-1572™) - FR α positive
 - SKOV-3 (ATCC® HTB-77™) - FR α positive
- **CBP-1018**: Fluorescently labeled (e.g., with Alexa Fluor™ 488 or similar)
- Cell Culture Media: RPMI-1640, McCoy's 5A, F-12K Medium (as appropriate for each cell line)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin Solution
- Trypsin-EDTA Solution
- Phosphate-Buffered Saline (PBS), pH 7.4
- FACS Buffer: PBS containing 2% FBS and 0.1% sodium azide
- Viability Dye: Propidium Iodide (PI) or a fixable viability dye
- Flow Cytometry Tubes
- Flow Cytometer

Cell Culture

- Culture the selected cancer cell lines according to standard protocols in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells regularly to maintain them in the logarithmic growth phase.

Experimental Procedure

- Cell Preparation: a. Harvest cells using Trypsin-EDTA when they reach 70-80% confluency. b. Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube. c. Centrifuge at 300 x g for 5 minutes at 4°C. d. Discard the supernatant and wash the cell pellet twice with cold PBS. e. Resuspend the cells in cold FACS buffer. f. Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in cold FACS buffer.
- Staining: a. Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into each flow cytometry tube. b. Prepare serial dilutions of fluorescently labeled **CBP-1018** in cold FACS buffer. A suggested concentration range is 0.1 nM to 100 nM. Include an unstained control (FACS buffer only). c. Add 100 µL of the diluted **CBP-1018** to the respective tubes. d. Gently vortex and incubate the tubes on ice for 1 hour, protected from light. e. After incubation, wash the cells twice by adding 2 mL of cold FACS buffer to each tube, followed by centrifugation at 300 x g for 5 minutes at 4°C. f. Decant the supernatant carefully after each wash.
- Viability Staining (Optional but Recommended): a. Resuspend the cell pellet in 100 µL of cold FACS buffer. b. If using a non-fixable viability dye like Propidium Iodide (PI), add it to the cells just before analysis according to the manufacturer's instructions.
- Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of cold FACS buffer. b. Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 events) for each sample. c. Use appropriate laser and filter settings for the fluorophore conjugated to **CBP-1018** and the viability dye.

Data Analysis

- Gating Strategy: a. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. b. Use a subsequent plot (e.g., FSC-A vs. FSC-H) to gate on single cells (singlets) to exclude doublets. c. If a viability dye is used, gate on the viable cell population.

- Quantification: a. For the gated, single, viable cell population, create a histogram of the fluorescence intensity for the **CBP-1018** channel. b. Determine the Mean Fluorescence Intensity (MFI) for each sample. c. Set a gate for positive staining based on the unstained or isotype control and determine the percentage of positive cells for each **CBP-1018** concentration. d. Plot the MFI or percentage of positive cells against the **CBP-1018** concentration to generate binding curves.

Troubleshooting

Issue	Possible Cause	Solution
High background fluorescence in unstained control	Autofluorescence of cells	Use a fluorescence channel with less cellular autofluorescence (e.g., red or far-red). Ensure proper compensation settings.
No or weak signal in positive control cells	Insufficient CBP-1018 concentration	Increase the concentration range of CBP-1018.
Low receptor expression	Confirm receptor expression using a validated antibody.	
Short incubation time	Increase the incubation time (e.g., to 2 hours).	
High signal in negative control cells	Non-specific binding	Increase the number of wash steps. Include a blocking step with an appropriate serum before adding CBP-1018.
Aggregated CBP-1018	Centrifuge the CBP-1018 solution before use.	
High variability between replicates	Inconsistent cell numbers	Ensure accurate cell counting and pipetting.
Cell clumping	Ensure a single-cell suspension before staining.	

Conclusion

This application note provides a comprehensive protocol for the flow cytometric analysis of **CBP-1018** binding to cancer cells. By utilizing a panel of cell lines with defined PSMA and FR α expression, researchers can effectively characterize the binding properties of this novel bi-ligand-drug conjugate. The quantitative data obtained from this assay are crucial for understanding the specificity and avidity of **CBP-1018**, which are key determinants of its therapeutic potential. This protocol can be adapted for the analysis of other cell-surface binding molecules in drug development and cancer research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. coherentbio.com [coherentbio.com]
- 2. The world's first PSMA-targeted bispecific drug conjugate CBP-1018 makes a fantastic appearance at the 2023 ESMO – CBP [coherentbio.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of CBP-1018 Binding to Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605191#flow-cytometry-analysis-of-cbp-1018-binding-to-cancer-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com